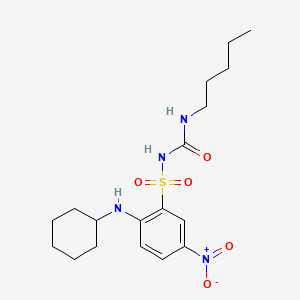
Benzenesulfonamide, 2-(cyclohexylamino)-5-nitro-N-((pentylamino)carbonyl)-
Übersicht
Beschreibung
BM 567 ist eine Sulfonylharnstoffverbindung, die für ihre doppelte Wirkung als Thromboxan-A2-Rezeptor-Antagonist und Thromboxan-A2-Synthase-Inhibitor bekannt ist. Diese Verbindung zeigt eine signifikante antithrombotische Wirksamkeit und ist damit ein wertvolles Mittel zur Vorbeugung von Thrombosen und verwandten Herz-Kreislauf-Erkrankungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BM 567 umfasst mehrere wichtige Schritte:
Bildung des Sulfonamids: Das Sulfonylchlorid wird dann mit wässrigem Ammoniak umgesetzt, um Sulfonamid zu bilden.
Substitutionsreaktion: Das Sulfonamid unterliegt einer Substitutionsreaktion mit Cyclohexylamin im Rückfluss von 3-Chlortholuol, um Cyclohexylamino-Benzolsulfonamid zu erzeugen.
Endgültige Umwandlung: Der letzte Schritt beinhaltet die Kondensation von Cyclohexylamino-Benzolsulfonamid mit Pentylisocyanat, um BM 567 zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für BM 567 folgen in der Regel dem gleichen Syntheseweg wie oben beschrieben, mit Optimierungen für die großtechnische Produktion. Diese Optimierungen können die Verwendung von Durchflussreaktoren und automatisierten Systemen umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BM 567 involves several key steps:
Formation of Sulfonamide: The sulfonyl chloride is then reacted with aqueous ammonia to form sulfonamide.
Substitution Reaction: The sulfonamide undergoes a substitution reaction with cyclohexylamine in refluxing 3-chlorotoluene to produce cyclohexylamino benzenesulfonamide.
Final Conversion: The final step involves the condensation of the cyclohexylamino benzenesulfonamide with pentyl isocyanate to yield BM 567.
Industrial Production Methods
Industrial production methods for BM 567 typically follow the same synthetic route as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
BM 567 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe in BM 567 kann zur Bildung der entsprechenden Amine reduziert werden.
Substitution: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien umfassen Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Es werden Reagenzien wie Natriumhydroxid und organische Lösungsmittel wie Toluol verwendet.
Hauptprodukte
Reduktion: Das Hauptprodukt ist das entsprechende Aminderivat.
Substitution: Die Hauptprodukte hängen vom verwendeten Nukleophil in der Reaktion ab.
Wissenschaftliche Forschungsanwendungen
BM 567 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Herz-Kreislauf-Forschung: Es wird verwendet, um die Mechanismen der Thrombose zu untersuchen und antithrombotische Therapien zu entwickeln
Pharmakologie: BM 567 dient als Werkzeug, um die Rolle von Thromboxan A2 in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.
Medizinische Chemie: Forscher verwenden BM 567, um neue Verbindungen mit verbesserten Wirksamkeits- und Sicherheitsprofilen zu entwickeln und zu synthetisieren.
Wirkmechanismus
BM 567 entfaltet seine Wirkungen, indem es die Thromboxan-A2-Synthase hemmt und Thromboxan-A2-Rezeptoren antagonisiert. Thromboxan A2 ist ein potentes thrombotisches und vasokonstriktives Eikosanoid, das von aktivierten Blutplättchen produziert wird. Durch Hemmung seiner Synthese und Blockierung seines Rezeptors reduziert BM 567 die Plättchenaggregation und Vasokonstriktion und verhindert so Thrombosen .
Wirkmechanismus
BM 567 exerts its effects by inhibiting thromboxane A2 synthase and antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent thrombogenic and vasoconstrictor eicosanoid produced by activated platelets. By inhibiting its synthesis and blocking its receptor, BM 567 reduces platelet aggregation and vasoconstriction, thereby preventing thrombosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit von BM 567
BM 567 ist einzigartig aufgrund seiner hohen Affinität zu Thromboxan-A2-Rezeptoren und seiner starken Hemmung der Thromboxan-A2-Synthase. Diese doppelte Wirkung macht es besonders wirksam bei der Vorbeugung von Thrombosen im Vergleich zu anderen Verbindungen mit einzelnen Wirkmechanismen .
Eigenschaften
IUPAC Name |
1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonyl-3-pentylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S/c1-2-3-7-12-19-18(23)21-28(26,27)17-13-15(22(24)25)10-11-16(17)20-14-8-5-4-6-9-14/h10-11,13-14,20H,2-9,12H2,1H3,(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIPBGJWMANRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182645 | |
| Record name | BM-567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284464-77-3 | |
| Record name | BM-567 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BM-567 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Q1UI084N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


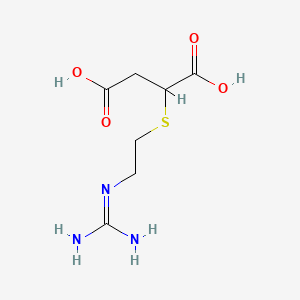
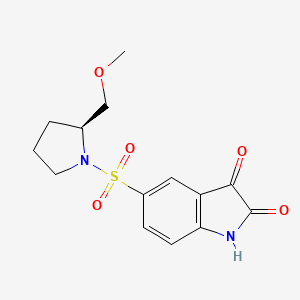
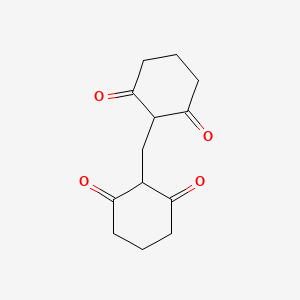
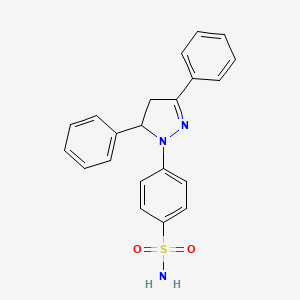
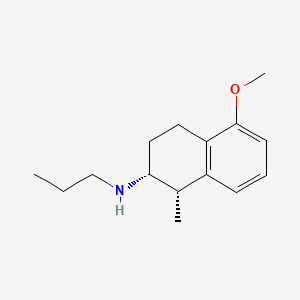
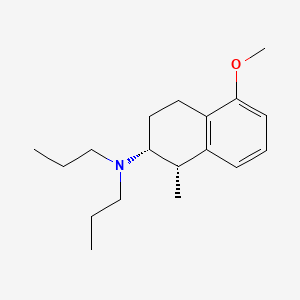
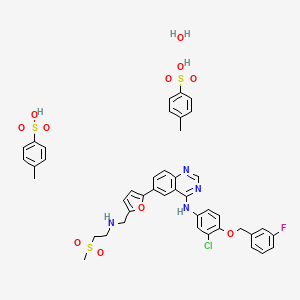



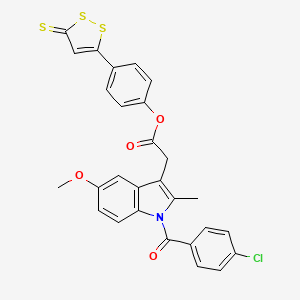
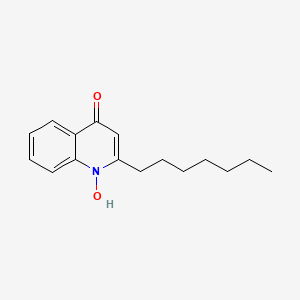

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
